molecular formula C17H14F2N2O2 B2794886 N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide CAS No. 921773-48-0

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide

Cat. No.: B2794886
CAS No.: 921773-48-0
M. Wt: 316.308
InChI Key: UNSRVHLOCDZKNR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of indolinone derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

    Ethylation: The indolinone core is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the ethylated indolinone with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-difluorobenzamide can be compared with other similar compounds, such as:

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound has a similar indolinone core but differs in the substituent groups, leading to different biological activities and applications.

    N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide: This compound also shares the indolinone core but has different substituents, resulting in unique properties and uses.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: Another similar compound with variations in the substituent groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other indolinone derivatives.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-2-21-14-7-6-11(8-10(14)9-15(21)22)20-17(23)16-12(18)4-3-5-13(16)19/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSRVHLOCDZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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